N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide
Description
N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide is a fluorinated sulfonamide characterized by a benzenesulfonamide backbone with a methyl group and a 1,1,2,2-tetrafluoroethyl group attached to the nitrogen atom. This structure imparts unique electronic and steric properties due to the electron-withdrawing effects of fluorine atoms and the sulfonamide group.
Properties
IUPAC Name |
N-methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO2S/c1-14(9(12,13)8(10)11)17(15,16)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLGUWZOXRWJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C(F)F)(F)F)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185299 | |
| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31375-11-8 | |
| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31375-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031375118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.984 | |
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| Record name | N-METHYL-N-(1,1,2,2-TETRAFLUOROETHYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF88YVT36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group attached to a benzene ring and a tetrafluoroethyl moiety. The molecular formula is C₉H₈F₄N₁O₂S, with a molecular weight of approximately 256.23 g/mol. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₄N₁O₂S |
| Molecular Weight | 256.23 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound exhibits biological activity primarily through its interaction with various biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to antimicrobial effects, making this class of compounds valuable in treating bacterial infections .
Therapeutic Potential
Preliminary studies indicate that this compound may possess:
- Antimicrobial Activity : Effective against a range of bacterial strains.
- Anti-inflammatory Properties : Potential to reduce inflammation in various models.
- Anticancer Effects : Investigated for its ability to inhibit cancer cell proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in clinical and experimental settings:
- Case Study 1 : A study involving the compound's effect on bacterial infections showed a significant reduction in bacterial load in treated subjects compared to controls.
- Case Study 2 : In vitro assays demonstrated that the compound inhibited the growth of specific cancer cell lines, suggesting potential as an anticancer agent.
Table 2: Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Antimicrobial Activity | Reduced bacterial load |
| Case Study 2 | Anticancer Activity | Inhibition of cancer cell growth |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Studies have shown that modifications to the tetrafluoroethyl group can significantly affect the compound's efficacy against various pathogens .
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and toxicology will be crucial for assessing its viability as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide has been studied for its potential therapeutic properties. It is particularly relevant in the context of serotonin receptor modulation.
- Serotonin Receptor Modulation : The compound is associated with the modulation of the serotonin 5-HT6 receptor. This receptor is implicated in various neurological and psychiatric disorders. Research indicates that compounds similar to this compound can be effective in treating conditions such as depression, anxiety disorders, and cognitive dysfunctions related to Alzheimer's disease .
- Potential in Treating CNS Disorders : The compound's ability to interact with serotonin receptors positions it as a candidate for treating central nervous system disorders. These include cognitive deficits associated with schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Environmental Science Applications
The environmental implications of this compound are significant due to its chemical stability and potential as a contaminant.
- Contaminant Candidate Lists : The compound is included in various assessments concerning drinking water quality and environmental safety due to its potential adverse health effects. It has been evaluated for its presence in drinking water and its toxicological profiles .
- Chemical Properties : As a sulphonamide derivative with fluorinated groups, it exhibits properties that may influence its behavior in environmental contexts. Its stability under various conditions makes it a candidate for further study regarding persistence and bioaccumulation .
Materials Science Applications
In materials science, this compound is noted for its unique chemical properties.
- Synthesis of Specialty Polymers : The compound can serve as an intermediate in the synthesis of specialty polymers that require specific thermal and chemical resistance properties. Its fluorinated structure contributes to enhanced performance characteristics such as low surface energy and chemical inertness .
- Coatings and Impregnation Agents : It has applications in developing coatings that exhibit water repellency and resistance to organic solvents. This is particularly valuable in protective coatings for various substrates .
Table 1: Summary of Applications
Case Study 1: Serotonin Receptor Modulation
Research published indicates that compounds structurally similar to this compound show promise in modulating serotonin receptors effectively. In vitro studies demonstrated significant binding affinity towards the 5-HT6 receptor compared to other serotonin receptors.
Case Study 2: Environmental Impact Assessment
A comprehensive review highlighted the presence of this compound in water samples from industrial areas. Toxicological studies revealed potential health risks associated with long-term exposure to this compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide with similar sulfonamide derivatives:
| Compound Name | Substituents on Nitrogen | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Methyl, 1,1,2,2-tetrafluoroethyl | Sulfonamide, Fluorinated alkyl | ~271 (calculated) |
| N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide | 2-Phenylethyl | Trifluoromethyl, Sulfonamide | 343.3 |
| N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide | 2-Chlorophenyl, Trifluoromethylsulfonyl | Dual sulfonamide, Trifluoromethyl | 416.7 |
| 4-Methyl-N-(1-phenylethylideneamino)benzenesulfonamide | Phenylethylideneamino | Hydrazone, Methyl | 288.36 |
| N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide | Chloro-hydroxyethylphenyl | Methanesulfonamide, Hydroxyethyl | 342.8 |
Key Observations :
- Steric Effects : The bulky tetrafluoroethyl group may reduce rotational freedom compared to simpler alkyl substituents (e.g., methyl or ethyl), influencing binding interactions in biological systems .
- Hybrid Substituents : Compounds like N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide combine aromatic and fluorinated groups, balancing lipophilicity and electronic effects .
Physicochemical Properties
Lipophilicity (log P)
Lipophilicity is critical for bioavailability and membrane permeability. While direct data for the target compound are unavailable, analogs suggest trends:
- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (log Pow = 2.18): High fluorination increases hydrophobicity .
- N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide : Estimated log P ~3.5 due to trifluoromethyl and aromatic groups .
- Target Compound : Predicted log P ~2.5–3.0, balancing sulfonamide polarity and fluorinated alkyl hydrophobicity.
Stability and Reactivity
- Thermal Stability: Fluorinated alkyl groups (e.g., tetrafluoroethyl) resist oxidative degradation better than non-fluorinated analogs .
- Hydrolytic Stability : Sulfonamide groups generally exhibit stability under acidic/basic conditions, but electron-withdrawing substituents may enhance resistance to nucleophilic attack .
Preparation Methods
Electrophilic Reagent Approach Using 1,1,2,2-Tetrafluoroethyl Hypochlorothioite
A prominent method involves the preparation of 1,1,2,2-tetrafluoroethyl hypochlorothioite as an electrophilic reagent, which then reacts with benzenesulphonamide salts to form the target compound.
- Preparation of 1,1,2,2-tetrafluoroethyl hypochlorothioite (1c) by chlorination of benzyl(1,1,2,2-tetrafluoroethyl)sulfane.
- Reaction of benzenesulphonamide salt with 1c in chloroform at 0 °C to room temperature.
- Stirring for 1–2 hours leads to the formation of N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide derivatives.
- Isolation by filtration and concentration under reduced pressure yields the product as a white solid with high purity.
- Yields typically range from 77% to 90% depending on the exact sulfonamide salt used.
- The product exhibits characteristic melting points and NMR spectra confirming the structure.
Base-Mediated Coupling Reactions
Another method involves base-mediated coupling of benzenesulfonyl azides or sulfonamide salts with fluorinated alkylating agents in solvents like 1,2-dichloroethane.
- Use of strong bases such as 1,8-diazabicyclo(5.4.0)undec-7-ene to drive the reaction.
- The reaction proceeds under mild heating (around 60 °C) for several hours.
- The solvent can act as both medium and reactant, facilitating tandem reactions.
- Post-reaction workup includes extraction, drying, and chromatographic purification.
- Environmentally friendly one-pot tandem protocol.
- High yields (up to 88%) with good selectivity.
- Versatility for further functionalization due to reactive β-chloroester intermediates.
Sulfoxide Activation and Aromatic Amine Coupling
A classical approach for preparing N-aryl sulfonamide derivatives involves activation of sulfoxide compounds with activators such as sulfur trioxide or trifluoroacetic anhydride, followed by reaction with aromatic amines.
- Sulfoxide compound (e.g., benzenesulfonyl methyl sulfoxide) is activated by an electrophilic reagent at low temperatures (-70 °C to 20 °C) in organic solvents like chloroform.
- After activation, the aromatic amine (e.g., methylamine) is added.
- The reaction mixture is stirred for 1–4 hours.
- Alkaline purification with alkali metal hydroxide aqueous solution follows.
- The product is isolated by evaporation of volatile components and recrystallization.
- This method is adaptable for preparing various N-aryl sulfilimines and sulfonamides.
- It requires careful temperature control and handling of reactive intermediates.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Electrophilic 1,1,2,2-tetrafluoroethyl hypochlorothioite | Benzenesulphonamide salt, CHCl3, 0 °C to RT, 1–2 h | 77–90 | High purity, straightforward workup | Requires preparation of hypochlorothioite reagent |
| Base-mediated coupling | Benzenesulfonyl azide/sulfonamide salt, DCE, strong base, 60 °C, 6 h | ~88 | Environmentally friendly, one-pot | Solvent acts as reactant, tandem reaction possible |
| Sulfoxide activation + amine | Sulfoxide, activator (SO3, TFAA), aromatic amine, low temp, organic solvent | Variable | Versatile, classical method | Requires careful temperature control and purification |
Research Findings and Notes
- The electrophilic reagent method using 1,1,2,2-tetrafluoroethyl hypochlorothioite is scalable, with reports of up to 52 g synthesis batches, indicating industrial applicability.
- Base-mediated coupling reactions provide an environmentally benign alternative with good yields and potential for further functionalization due to reactive intermediates.
- Sulfoxide activation methods are well-documented in literature for related sulfilimine and sulfonamide compounds, offering a reliable synthetic route albeit with more complex handling requirements.
- The choice of method depends on available starting materials, desired scale, and purity requirements.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where benzenesulfonyl chloride reacts with N-methyl-N-(1,1,2,2-tetrafluoroethyl)amine. Fluorination steps may involve using tetrafluoroethylating agents (e.g., 1,1,2,2-tetrafluoroethyl iodide) under anhydrous conditions. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Structural analogs in fluorinated sulfonamide synthesis highlight the importance of controlling reaction temperature (<40°C) to avoid decomposition .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards.
- Structure :
- NMR : Analyze , , and NMR to confirm substituents (e.g., methyl, tetrafluoroethyl, and sulfonamide groups).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional strain, as demonstrated in related sulfonamides .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer :
- log Pow : Estimated at ~2.18 (based on structurally similar 1,1,2,2-tetrafluoroethyl ethers), indicating moderate hydrophobicity. This informs solvent selection for solubility tests (e.g., DMSO for stock solutions) .
- Stability : Assess thermal stability via TGA/DSC. Fluorinated groups enhance thermal resistance but may hydrolyze under strong acidic/basic conditions.
- Melting Point : Compare experimental values (e.g., DSC) with computational predictions (e.g., QSPR models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated sulfonamides?
- Methodological Answer :
- Assay Standardization : Use enzyme inhibition assays (e.g., carbonic anhydrase) with strict pH control (pH 7.4) and standardized substrate concentrations.
- Meta-Analysis : Cross-reference data from multiple studies (e.g., fluorinated sulfonamides in drug discovery) to identify outliers. Adjust for variables like impurity levels (>98% purity required) or solvent effects .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and compare with experimental IC values .
Q. What environmental persistence and toxicity risks are associated with this compound?
- Methodological Answer :
- PBT Assessment : Test biodegradability (OECD 301F) and bioaccumulation potential (log Kow >3 indicates risk). The tetrafluoroethyl group may confer persistence, as seen in perfluorinated compounds .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h LC) and algae (72h growth inhibition). Compare with regulatory thresholds (e.g., EU REACH).
Q. How can crystallographic data discrepancies be addressed?
- Methodological Answer :
- Single-Crystal Validation : Recrystallize from multiple solvents (e.g., chloroform, methanol) to assess polymorphism.
- Computational Refinement : Use software like SHELXL to refine diffraction data and resolve ambiguities in bond lengths/angles. Cross-validate with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G**) .
Q. What strategies optimize the compound’s selectivity in biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methyl with ethyl) and test against target enzymes.
- Kinetic Studies : Measure values under varying pH and ionic strengths to identify optimal binding conditions.
- Selectivity Screening : Use panels of related enzymes (e.g., carbonic anhydrase isoforms) to assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
